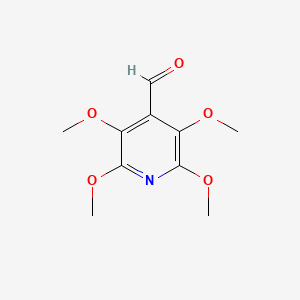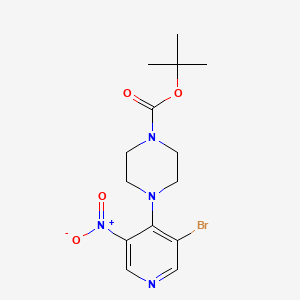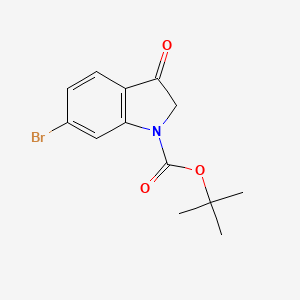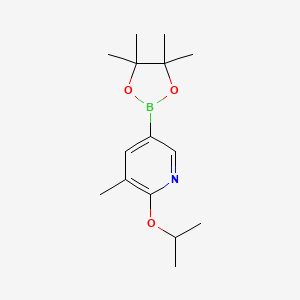
2-异丙氧基-3-甲基-5-(4,4,5,5-四甲基-1,3,2-二恶杂硼环-2-基)吡啶
描述
“2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound used as a reagent to borylate arenes . It can also be used to prepare fluorenylborolane . It is also used in the synthesis of intermediates for generating conjugated copolymers .
Molecular Structure Analysis
The molecular formula of “2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is C9H19BO3 . The molecular weight is 186.06 .Chemical Reactions Analysis
“2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” can be used as a reagent to borylate arenes . It can also be used to prepare fluorenylborolane .Physical And Chemical Properties Analysis
“2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a colorless liquid . It has a density of 0.912 g/mL at 25 °C . Its boiling point is 73 °C at 15 mmHg . The refractive index is 1.409 .科学研究应用
合成与晶体学
与 2-异丙氧基-3-甲基-5-(4,4,5,5-四甲基-1,3,2-二恶杂硼环-2-基)吡啶相关的化合物,如 3-氟-5-(4,4,5,5-四甲基-1,3,2-二恶杂硼环-2-基)苯甲酸甲酯,已通过三步取代反应合成。它们的结构已使用各种光谱方法和 X 射线衍射得到证实。这些化合物已进行构象和晶体学分析,使用密度泛函理论 (DFT) 计算分子结构,揭示了它们的物理化学性质 (Huang 等人,2021 年)。
分子和化学性质
在相关研究中,使用 DFT 研究了类似化合物的分子静电势和前沿分子轨道,有助于揭示各种物理化学性质。此类研究对于理解这些化合物在各个科学领域的化学反应性和潜在应用至关重要 (Huang 等人,2021 年)。
比较结构分析
2-溴-6-(4,4,5,5-四甲基-1,3,2-二恶杂硼环-2-基)吡啶(类似化合物的区域异构体)的结构已得到分析并与其他异构体进行比较。这种比较方法提供了基于分子结构变化的化学反应性和稳定性差异的见解,这对于开发新的化学实体至关重要 (Sopková-de Oliveira Santos 等人,2003 年)。
在药物化学中的应用
一个专注于作为潜在抗炎剂的新型分子的研究计划合成了基于相关分子结构的化合物,突出了这些化合物在药物发现和开发中的潜力 (Moloney,2001 年)。
安全和危害
未来方向
作用机制
Target of Action
Similar compounds are known to be used as reagents to borylate arenes .
Mode of Action
The compound interacts with its targets through a process known as borylation . Borylation is a chemical reaction where a boron atom is added to an organic molecule. This process is often facilitated by a catalyst, such as a palladium catalyst .
Biochemical Pathways
The borylation process can lead to the formation of boronic esters, which are intermediates in various organic reactions . These reactions can lead to the synthesis of various complex organic compounds.
Pharmacokinetics
The compound has a boiling point of 73 °c/15 mmhg and a density of 0912 g/mL at 25 °C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.
Result of Action
The compound’s ability to borylate arenes suggests that it could be used to modify the structure of organic molecules, potentially altering their biological activity .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the compound’s action, efficacy, and stability. For instance, the compound is sensitive to moisture , which could affect its stability and reactivity.
生化分析
Biochemical Properties
2-Isopropoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound can act as a reagent in the borylation of arenes, which is a crucial step in the synthesis of complex organic molecules . It interacts with enzymes such as palladium catalysts, facilitating the formation of carbon-carbon bonds. The nature of these interactions involves the coordination of the boronic ester group with the active sites of the enzymes, enhancing the efficiency of the reactions.
Cellular Effects
The effects of 2-Isopropoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways and gene expression. It has been observed to affect cellular metabolism by altering the activity of key metabolic enzymes . The compound’s impact on cell signaling pathways includes the activation or inhibition of specific kinases, leading to changes in gene expression and cellular responses.
Molecular Mechanism
At the molecular level, 2-Isopropoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects through binding interactions with biomolecules. The boronic ester group in the compound forms reversible covalent bonds with diols and other nucleophiles, which can lead to enzyme inhibition or activation . This interaction can result in changes in gene expression by influencing transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Isopropoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions but may degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 2-Isopropoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
2-Isopropoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of organic molecules . The compound can affect metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, 2-Isopropoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in particular cellular compartments, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of 2-Isopropoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for the compound’s activity, as it ensures that it reaches the appropriate sites within the cell to exert its biochemical effects.
属性
IUPAC Name |
3-methyl-2-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO3/c1-10(2)18-13-11(3)8-12(9-17-13)16-19-14(4,5)15(6,7)20-16/h8-10H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLOTPDZTPQXJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101126909 | |
| Record name | Pyridine, 3-methyl-2-(1-methylethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101126909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1375303-04-0 | |
| Record name | Pyridine, 3-methyl-2-(1-methylethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375303-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 3-methyl-2-(1-methylethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101126909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



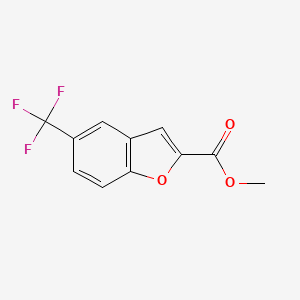
![2-Chloro-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B1402923.png)
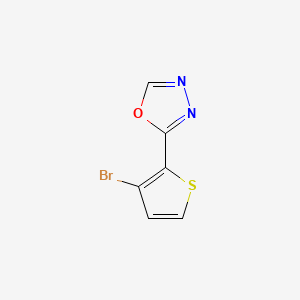
![6-Methoxy-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1402925.png)

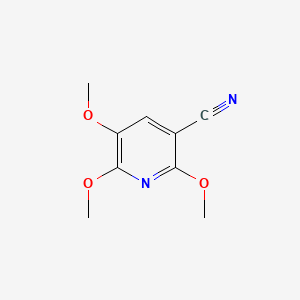


![Ethyl 2-[(2-bromobutanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1402932.png)

![3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-ol](/img/structure/B1402936.png)
